molecular formula C6H7N5 B1664200 7-Methyladenine CAS No. 935-69-3

7-Methyladenine

Cat. No.: B1664200
CAS No.: 935-69-3
M. Wt: 149.15 g/mol
InChI Key: HCGHYQLFMPXSDU-UHFFFAOYSA-N
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Description

7-Methyladenine is an organic compound with the molecular formula C₆H₇N₅. It is a derivative of adenine, where a methyl group is substituted at the nitrogen atom in the seventh position. This compound is a white or off-white crystalline solid with a bitter taste and is less soluble in water, though its solubility increases under acidic conditions .

Mechanism of Action

Target of Action

7-Methyladenine is a methylated derivative of adenine, one of the four nucleobase components of nucleic acids . It plays a significant role in various biological processes, particularly in the realm of genetic expression and regulation . The primary targets of this compound are the nucleic acids, DNA and RNA . It can influence their structure and stability, thereby affecting the processes of replication, transcription, and translation .

Mode of Action

The mode of action of this compound involves the addition of a methyl group at the 7th position of the adenine base . This subtle change can have profound effects on its biological interactions and functionalities . It serves as a tool in the study of nucleic acid-protein interactions, providing insights into the mechanisms of action of various nucleic acid modifying enzymes and their roles in cellular processes .

Biochemical Pathways

This compound is involved in the modification of adenine in the form of N(6)-methyladenine (N6-mA), which has been found to play numerous roles in foreign DNA recognition and restriction endonuclease protection . The biochemical mechanisms which deposit and remove N6-mA from the eukaryotic genome are still being explored .

Result of Action

The result of this compound’s action can be seen in its potential to influence DNA and RNA’s structure and stability . This can affect the processes of replication, transcription, and translation . Its role in epigenetics is of particular interest, where it may impact gene expression by modulating the accessibility of DNA to transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyladenine can be synthesized through the methylation of adenine. One common method involves the reaction of adenine with methylating agents such as dimethylnitrosamine. The reaction typically requires an acidic medium to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Methyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

7-Methyladenine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 7-Methyladenine: this compound is unique due to its specific position of methylation, which affects its chemical behavior and biological role. Its formation as a DNA lesion and subsequent role in the base excision repair pathway distinguishes it from other methylated purines .

Properties

IUPAC Name

7-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHYQLFMPXSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049376
Record name 7-Methyladenine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methyladenine
Source Human Metabolome Database (HMDB)
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CAS No.

935-69-3
Record name 7-Methyladenine
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Record name 7-Methyladenine
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Record name 7-Methyladenine
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Record name 7-Methyladenine
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Record name 7-Methyladenine
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Record name 7-Methyladenine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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